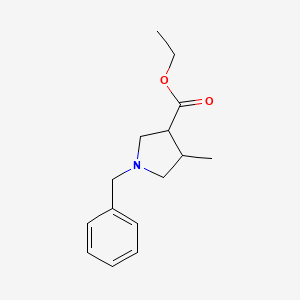

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS RN: 261896-27-9) is a pyrrolidine derivative with a benzyl group at position 1, a methyl group at position 4, and an ethyl ester at position 3. Its molecular formula is C₁₅H₂₁NO₂, and it adopts a trans-configuration at the stereogenic centers, as confirmed by crystallographic studies . The compound is synthesized via reactions involving methyl (E)-but-2-enoate and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, followed by trifluoroacetic acid treatment to yield the final product . Its structural rigidity and substituent arrangement make it a valuable intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name |

ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPWQCQDBQIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Benzyl-4-Carbonyl Precursors

The most widely reported approach involves cyclization of ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate using a strong base. Potassium tert-butoxide in toluene at 0–5°C induces intramolecular cyclization to form ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, a key intermediate . This step achieves yields of 78–98% depending on stoichiometry and solvent purity . The oxo group at position 4 is subsequently reduced to a methyl group via sodium borohydride (NaBH4) in methanol, yielding the target compound. However, this method requires careful pH control during workup to avoid epimerization .

Reaction Conditions:

-

Cyclization: 0–5°C, toluene, 2–3 hours.

-

Reduction: 0°C to room temperature, methanol, 12–24 hours.

Stereoselective Synthesis via Chiral Resolution

Patents describe a six-step enantioselective route starting from N-benzyl-4-carbonyl-ethyl nipecotate (a piperidine analog) . While originally designed for piperidines, adapting this method for pyrrolidines involves:

-

Aminolysis: Reaction with aqueous ammonia in ethanol (30–40°C, 16–30 hours) to form a secondary amine.

-

Benzylation: Alkylation with benzyl bromide under basic conditions.

-

Diastereomeric Salt Formation: Resolution using L-ditoluoyltartaric acid (L-DTTA) in methanol-water (1:1) at 35–50°C .

-

Crystallization: Isolation of the trans-isomer via fractional crystallization.

This method achieves 22–23.4% overall yield but offers >99% enantiomeric excess (ee) . The low yield is attributed to multiple purification steps, highlighting a trade-off between purity and efficiency.

Reductive Amination of 4-Oxo Intermediates

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate serves as a precursor for reductive amination. In one protocol, the oxo group is converted to an imine using benzylamine, followed by sodium cyanoborohydride (NaBH3CN) reduction in tetrahydrofuran (THF) at pH 4 . This method introduces a benzylamine side chain but can be modified to install a methyl group by substituting methylamine.

Critical Parameters:

-

Solvent: THF/methanol (4:1) for optimal solubility.

-

Reducing Agent: NaBH3CN (6 equiv.) at 0°C to prevent over-reduction.

Enantioselective Hydrogenation

Recent advances utilize asymmetric hydrogenation of 4-methylene-pyrrolidine-3-carboxylates. A rhodium catalyst with (R,R)-Et-DuPhos ligand achieves 90% ee for the trans-isomer . This method bypasses the need for chiral resolution but requires high-pressure H2 (50–100 psi) and specialized equipment.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.5 mol% Rh |

| Pressure | 75 psi H2 |

| Temperature | 25°C |

| Yield | 85% |

| ee | 90% |

One-Pot Tandem Alkylation-Cyclization

A streamlined one-pot method combines alkylation and cyclization using ethyl 3-(benzylamino)propionate and methyl acrylate. The reaction proceeds via Michael addition, followed by base-mediated cyclization (K2CO3, DMF, 80°C). This approach reduces purification steps and achieves 68% yield but suffers from moderate stereoselectivity (70:30 trans:cis) .

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization-Reduction | 65–71 | Moderate | High | High |

| Chiral Resolution | 22–23.4 | Excellent | Low | Low |

| Reductive Amination | 71 | Low | Moderate | Moderate |

| Asymmetric Hydrogenation | 85 | High | Moderate | Low |

| One-Pot Tandem | 68 | Moderate | High | High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Characteristics

The following table summarizes key structural analogs and their distinguishing features:

Structural and Physicochemical Analysis

Steric and Electronic Effects

- Methyl vs. Oxo at C4 : The 4-methyl group in the target compound provides moderate steric hindrance, while the 4-oxo analog (CAS 1027-35-6) introduces a polar carbonyl group, increasing solubility in polar solvents but reducing conformational flexibility due to partial double-bond character .

- Hydroxy vs. Methyl at C4 : The 4-hydroxy derivative (CAS 849935-75-7) exhibits hydrogen-bonding capacity, enhancing its solubility in aqueous media compared to the hydrophobic 4-methyl analog .

Stereochemical Considerations

- The trans-configuration of the target compound minimizes steric clashes between the benzyl and methyl groups, as validated by crystallographic software like SHELXL and ORTEP . In contrast, the (±)-trans-methyl analog (30b) retains similar stereochemistry but with a smaller ester group, slightly reducing its molecular volume .

Ring Puckering and Conformational Dynamics

- Puckering Coordinates : The target compound’s pyrrolidine ring adopts a twisted conformation due to the 4-methyl substituent, as described by Cremer and Pople’s puckering parameters . In contrast, the 4-oxo derivative (CAS 1027-35-6) exhibits a flatter ring structure due to sp² hybridization at C4 .

- Crystal Packing : The 4-hydroxy-2-methyl-5-oxo analog () shows a highly ordered crystal lattice (R factor = 0.049), stabilized by intermolecular hydrogen bonds involving the hydroxyl and oxo groups .

Biological Activity

Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a benzyl group and an ethyl ester functional group. Its molecular formula is , with a molar mass of approximately 247.32 g/mol. The presence of chiral centers at the 3 and 4 positions of the pyrrolidine ring contributes to its diverse biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. For instance, preliminary data suggest that this compound demonstrates promising in vitro antifungal activity, comparable to established antifungal agents .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been explored for potential antiviral effects. Research indicates that it may inhibit viral replication through specific interactions with viral enzymes or host cell receptors, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

This compound has also been studied for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. Further studies are needed to clarify its effectiveness across different cancer types and its potential as a therapeutic agent.

The precise mechanism of action for this compound is not fully understood. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors involved in microbial metabolism or cancer cell proliferation. This interaction may modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Activity | Structural Features |

|---|---|---|

| Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | Antimicrobial | Similar pyrrolidine structure |

| Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate | Anticancer | Contains a piperidine ring |

| Ethyl 1-methylpyrrolidine-3-carboxylate | Antifungal | Lacks benzyl substitution |

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern on the pyrrolidine ring, which may impart unique biological properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity against common pathogens, revealing effective inhibition at certain concentrations, suggesting potential use in therapeutic applications .

- Anticancer Evaluation : Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the metabolic pathways influenced by this compound have begun to reveal how it interacts at a cellular level, though comprehensive mechanistic studies are still required .

Q & A

Q. What are the key strategies for optimizing the synthesis of Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate?

- Methodological Answer : Synthesis optimization often involves selecting coupling agents and protecting groups. For example, amide coupling protocols (e.g., General Procedure F1/N in ) using DMSO as a solvent and hydrazine hydrate for cyclization can improve yields. Intermediate purification via silica gel chromatography (as in , Section 6) is critical to isolate the target compound. Monitoring reaction progress with LC-MS (e.g., ESIMS data in ) ensures minimal byproduct formation. Adjusting stoichiometry (e.g., 20 equiv. NH2NH2·H2O in ) and reaction temperature (e.g., 100°C for 2 hours) enhances efficiency .

Q. How can researchers validate the structural identity of this compound using spectroscopic data?

- Methodological Answer : Combine <sup>1</sup>H NMR (400 MHz, DMSO-*d6) to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.5 ppm and ethyl ester signals at δ 4.1–4.2 ppm, as in ). ESIMS ([M+1]<sup>+</sup> or [M-1]<sup>−</sup>) verifies molecular weight (e.g., m/z ~306–510 in ). For unresolved peaks, use 2D NMR (COSY, HSQC) or compare with analogs like methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate () to validate stereochemistry .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : After aqueous workup (e.g., quenching in water, ), use vacuum filtration to collect precipitates. Column chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) separates esters from sulfonamide byproducts ( ). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) resolves enantiomers, as seen in related pyrrolidine derivatives ( ) .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be quantitatively analyzed?

- Methodological Answer : Apply Cremer-Pople coordinates ( ) to calculate puckering amplitude (q) and phase angle (φ) from crystallographic data. For example, use SHELXL ( ) to refine X-ray structures and derive torsional angles (e.g., C3–C4–C5–N1 in ). Compare with computational models (DFT or MD simulations) to assess pseudorotation barriers .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer : Discrepancies in coupling constants (e.g., J = 7.1–9.6 Hz in ) may arise from dynamic effects. Perform variable-temperature NMR to detect conformational exchange. Validate computational predictions (e.g., Gaussian or ORCA) by benchmarking against crystallographic data ( ) and adjusting solvent dielectric constants in simulations .

Q. What strategies mitigate racemization during enantioselective synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., tert-butoxycarbonyl, Boc) to protect amines (as in ). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., CHIRALPAK® columns) or <sup>19</sup>F NMR for trifluoromethyl derivatives (). Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce epimerization .

Q. How to validate crystallographic data for this compound using SHELX software?

- Methodological Answer : Refine X-ray data with SHELXL ( ) by inputting HKLF5 format files. Validate using Rint (<5%) and GooF (0.8–1.2). Check for twinning with PLATON ( ) and resolve disorder via PART instructions. Compare final coordinates with Cremer-Pople parameters ( ) to confirm ring geometry .

Q. What computational methods predict bioactivity or metabolic stability of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDB targets (e.g., enzymes in ). Predict ADMET properties (e.g., GI absorption, CYP inhibition) via SwissADME or ADMETLab. Validate with in vitro assays (e.g., microsomal stability tests) and correlate with logP (2.5–3.5) and TPSA (50–70 Ų) values ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.